molecular formula C26H24N2O6S B2374257 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 902278-58-4

2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2374257
CAS RN: 902278-58-4
M. Wt: 492.55
InChI Key: HEAGTAQDDZIONS-UHFFFAOYSA-N
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Description

2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as MTQA, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. MTQA is a synthetic compound that belongs to the quinoline family and has a molecular weight of 485.55 g/mol.

Scientific Research Applications

Structural Aspects and Properties

Research on structurally similar compounds to 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide has focused on the structural aspects and properties of salt and inclusion compounds. Studies involving isoquinoline derivatives have elucidated their ability to form gels and crystalline salts upon treatment with different mineral acids, highlighting their potential in material science and pharmacological applications due to their enhanced fluorescence emission in specific conditions (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Investigations into methoxy-indolo[2,1‐a]isoquinolines have shown significant cytostatic activity in vitro against P388 D1, leukemia, and MDA MB 231 mammary tumor cells. This suggests that derivatives of the compound may possess valuable antitumor properties, offering a potential pathway for the development of new cancer therapies (Ambros, Angerer, & Wiegrebe, 1988).

Insecticidal Applications

Pyridine derivatives, which share a structural resemblance with the compound of interest, have demonstrated insecticidal activities, particularly against cowpea aphid. This indicates a potential for the development of novel insecticides based on the chemical framework of 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, which could lead to safer and more effective pest control solutions (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antifungal Properties

Certain morpholin-3-yl-acetamide derivatives have shown broad-spectrum antifungal activity against Candida and Aspergillus species. Given the structural similarities, research into 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide could uncover new antifungal agents that penetrate biological membranes effectively, offering new treatments for fungal infections (Bardiot et al., 2015).

Synthesis and Drug Development

The development of new synthetic pathways for related quinoline and isoquinoline derivatives demonstrates the potential for 2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide as a scaffold for further drug development. These synthetic approaches offer efficient routes to a wide variety of compounds, potentially leading to the discovery of new drugs with improved pharmacological profiles (Wenpeng et al., 2014).

properties

IUPAC Name

2-[6-methoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-4-11-21(12-5-17)35(31,32)24-15-28(23-13-10-20(34-3)14-22(23)26(24)30)16-25(29)27-18-6-8-19(33-2)9-7-18/h4-15H,16H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAGTAQDDZIONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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